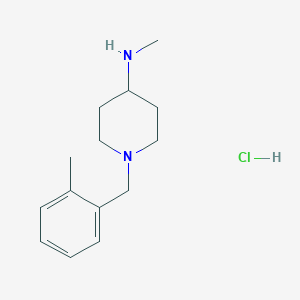

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride

Description

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride is a piperidine-derived compound characterized by:

- Core structure: A six-membered piperidine ring with a methyl group at the nitrogen atom (N-methyl).

- Substituents: A 2-methylbenzyl group (ortho-methyl-substituted benzyl) at position 1 of the piperidine ring and an amine group at position 2.

- Salt form: Hydrochloride, enhancing solubility and stability for pharmaceutical applications.

Its synthesis likely involves alkylation of piperidin-4-amine derivatives with 2-methylbenzyl halides, followed by N-methylation and salt formation .

Properties

IUPAC Name |

N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-5-3-4-6-13(12)11-16-9-7-14(15-2)8-10-16;/h3-6,14-15H,7-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQCSEJYHQAQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 1-(2-methylbenzyl)piperidin-4-one with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with different alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or organic solvent under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: N-Oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: N-alkyl or N-aryl substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.

Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 2-methylbenzyl substituent distinguishes the target compound from analogs with alternative aromatic substitutions. Key comparisons include:

Key Findings :

Variations in the Heterocyclic Core

The piperidine ring’s substitution pattern and alternative heterocycles influence conformational flexibility and pharmacodynamics:

| Compound Name | Core Structure | Substituent Position | Key Structural Notes |

|---|---|---|---|

| N-Methyl-1-(2-methylbenzyl)piperidin-4-amine HCl | Piperidine | 4-amine | 4-amine enables hydrogen bonding; N-methyl reduces basicity vs. unmodified piperidine |

| N-(4-Fluorobenzyl)-1-(pyrrolidin-2-yl)methanamine HCl | Pyrrolidine | 2-yl | Five-membered pyrrolidine: Increased ring strain, altered conformational flexibility |

| 2-(1-Cyclohexen-1-yl)ethylamine HCl | Cyclohexene-ethyl | N/A | Non-aromatic cyclohexene: Reduced rigidity vs. piperidine; may affect bioavailability |

Key Findings :

Salt Forms and Impurities

All compared compounds are hydrochloride salts, ensuring similar solubility profiles. However, synthesis-related impurities differ:

- Impurity example : N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (EP Impurity D) highlights the importance of controlling byproducts during piperidine alkylation.

Biological Activity

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride has the molecular formula and a molecular weight of approximately 255.80 g/mol. The compound features a piperidine ring substituted with a methyl group and a 2-methylbenzyl moiety, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.80 g/mol |

| Functional Groups | Piperidine, Amine |

Synthesis

The synthesis of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride typically involves several steps:

- Formation of the Piperidine Ring : The initial step usually involves the alkylation of piperidine with 2-methylbenzyl chloride.

- Methylation : The resulting compound is then methylated using methyl iodide.

- Hydrochloride Salt Formation : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

These synthetic routes allow for variations in yield and purity based on the conditions employed.

Research indicates that N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride exhibits significant biological activities, particularly as an inhibitor of heat shock proteins (HSPs). HSPs play critical roles in cellular stress responses, making this compound a candidate for cancer therapy. Additionally, its interactions with neurotransmitter receptors suggest potential applications in neuropharmacology.

Key Mechanisms:

- Heat Shock Protein Inhibition : Modulates cellular stress responses.

- Neurotransmitter Interaction : Potential effects on neurotransmitter systems, indicating neuropharmacological relevance.

Case Studies and Research Findings

- Anticancer Activity : A study explored the compound's ability to inhibit HSPs in cancer cells, demonstrating reduced cell viability in various cancer lines, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects : Another investigation assessed its impact on neurotransmitter systems, revealing that it may enhance dopaminergic activity, which could be beneficial in treating neurodegenerative diseases.

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BuChE), showing promising results that indicate potential applications in treating Alzheimer's disease.

Comparative Analysis with Related Compounds

To highlight the unique properties of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-Methylpiperidin-4-amine hydrochloride | Simple piperidine structure; lacks aromatic substitution | |

| N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine | Contains fluorine; potential different receptor interactions | |

| N-Methyl-N-(3-methylbenzyl)piperidin-4-amine | Similar structure but different aromatic substitution |

This table illustrates how N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride may confer unique pharmacological properties due to its specific substitution pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.